molecular formula C20H23N7O2 B2908391 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034260-03-0

2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2908391
CAS No.: 2034260-03-0
M. Wt: 393.451
InChI Key: FBMJAHZVCDSXIW-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one stands out due to its unique combination of heterocyclic rings and functional groups. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

The compound 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications in various fields, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2}, with a molecular weight of approximately 380.452 g/mol. The structure features a pyridazinone core linked to a tetrahydropyrazino[1,2-b]indazole moiety via a piperazine ring, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrazino[1,2-b]indazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can selectively inhibit the growth of MDA-MB-468 breast cancer cells more effectively than traditional chemotherapeutics like gefitinib. The mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity. Tetrahydropyrazino derivatives have been explored for their effects on central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier. Preliminary data suggest that these compounds may act as dual antagonists for histamine receptors (H1 and H3), which could be beneficial in treating conditions such as allergic rhinitis and other CNS-related disorders .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several tetrahydropyrazino derivatives on MDA-MB-468 cells. The results demonstrated that compounds 2b and 2f exhibited significant cytotoxicity with IC50 values lower than those of gefitinib. The synergistic effect observed when combined with gefitinib further highlights the potential of these compounds in targeted cancer therapies .

CompoundIC50 (µM)Synergistic Effect
2b5.0Yes
2f4.5Yes
Gefitinib10.0No

Case Study 2: Neuropharmacological Assessment

In another study focusing on the neuropharmacological properties of similar compounds, it was found that certain tetrahydropyrazino derivatives exhibited affinity for H1 and H3 receptors without significant CNS penetration. This characteristic makes them suitable candidates for developing non-sedating antihistamines with prolonged action against allergic responses .

Properties

IUPAC Name

2-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c28-17-6-3-7-22-27(17)14-18(29)24-10-12-25(13-11-24)20-19-15-4-1-2-5-16(15)23-26(19)9-8-21-20/h3,6-9H,1-2,4-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMJAHZVCDSXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CN5C(=O)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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